4-amino-N-(2-chloro-5-fluorophenyl)benzenesulfonamide
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Overview
Description
4-Amino-N-(2-chloro-5-fluorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H10ClFN2O2S. It is a member of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(2-chloro-5-fluorophenyl)benzenesulfonamide typically involves the reaction of 2-chloro-5-fluoroaniline with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using recrystallization or chromatography techniques to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N-(2-chloro-5-fluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-alkyl or N-acyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Amino-N-(2-chloro-5-fluorophenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-N-(2-chloro-5-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis . The compound’s ability to interact with other enzymes and receptors is also being explored in various research studies.
Comparison with Similar Compounds
- 4-Amino-N-(2-chloro-4-fluorophenyl)benzenesulfonamide
- 4-Amino-N-(5-chloro-2-fluorophenyl)benzenesulfonamide
- 4-Amino-N-(2-chloro-4-fluorophenyl)benzenesulfonamide
Comparison: While these compounds share a similar benzenesulfonamide core, the position of the chloro and fluoro groups can significantly influence their chemical properties and biological activities. For example, the position of the substituents can affect the compound’s ability to interact with specific enzymes or receptors, leading to differences in their pharmacological profiles .
Properties
Molecular Formula |
C12H10ClFN2O2S |
---|---|
Molecular Weight |
300.74 g/mol |
IUPAC Name |
4-amino-N-(2-chloro-5-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10ClFN2O2S/c13-11-6-1-8(14)7-12(11)16-19(17,18)10-4-2-9(15)3-5-10/h1-7,16H,15H2 |
InChI Key |
DTQXUVAIYAZARB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=C(C=CC(=C2)F)Cl |
Origin of Product |
United States |
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